6-Amino-5-hydroxypicolinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

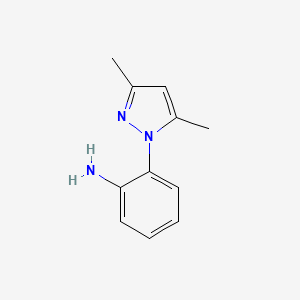

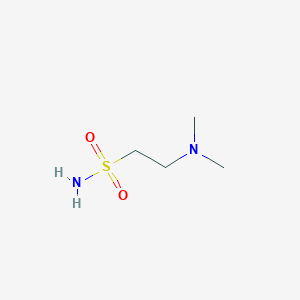

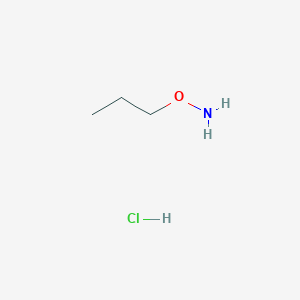

6-Amino-5-hydroxypicolinic acid is a derivative of picolinic acid . It contains a total of 17 bonds, including 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 primary amine (aromatic), 1 hydroxyl group, 1 aromatic hydroxyl, and 1 Pyridine .

Synthesis Analysis

The synthesis of 6-amino-5-carboxamidouracils, which are the main building blocks for the preparation of 8-substituted xanthines, involves the condensation of 5,6-diaminouracil derivatives and various carboxylic acids . The reaction uses a non-hazardous coupling reagent called COMU . The method tolerates a variety of substituted 5,6-diaminouracil and carboxylic acid derivatives as starting compounds, resulting in most cases in more than 80% isolated yield .Molecular Structure Analysis

The molecular structure of this compound includes a total of 17 bonds, 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 primary amine (aromatic), 1 hydroxyl group, 1 aromatic hydroxyl, and 1 Pyridine .Chemical Reactions Analysis

Amino acids, including this compound, can react with aldehydes to form decarboxylation and/or deamination products . The first step involves the amine condensing with the aldehyde to give an imine or Schiff base . What happens next depends on the relative rates of proton shift and decarboxylation .Scientific Research Applications

Electrophilic Substitution Reactions : Electrophilic substitution reactions, such as iodination, aminomethylation, and azo-coupling, of 5-hydroxypicolinic acid lead to the formation of 6-substituted derivatives. This indicates potential applications in synthetic chemistry for creating various chemical compounds (Smirnov et al., 1976).

Enzymatic Conversion in Bacteria : The conversion of quinolinic acid to 6-hydroxypicolinic acid by Alcaligenes sp. involves enzymes like quinolinate dehydrogenase and 6-hydroxyquinolinate decarboxylase. These enzymes play a role in hydroxylation and decarboxylation, highlighting potential biotechnological applications in microbial catabolism and biotransformation (Uchida et al., 2003).

Substituent Effects in Hydroxypicolinic Compounds : A study on hydroxypicolinic acids, including 6-hydroxypicolinic acid, using density functional theory, revealed insights into the kinetics and thermodynamics of proton-related reactions. These findings could be relevant for understanding chelation behavior and the design of novel metal complexes (Yasarawan et al., 2016).

Microbial Catabolism of Pyridine Derivatives : The microbial degradation of pyridine derivatives like 5-hydroxypicolinic acid involves monooxygenases and decarboxylases, which can transform these compounds into other useful derivatives. This has implications for environmental bioremediation and the transformation of pyridine derivatives for industrial applications (Qiu et al., 2017; 2018; 2019).

Biodegradation of Picolinic Acid : Research on the biodegradation of picolinic acid, a related compound, by bacteria like Rhodococcus sp. and Alcaligenes faecalis, elucidates the potential use of these bacteria in the bioremediation of environments polluted with pyridine derivatives. The enzymes involved in these pathways could be useful in environmental and industrial applications (Zhang et al., 2019; Qiu et al., 2019).

Mechanism of Action

Target of Action

6-Amino-5-hydroxypicolinic acid, a derivative of picolinic acid , has been studied for its role as a cooperating ligand in the C-H activation of arenes . It acts as a chelating ligand, binding to targets such as palladium complexes . The primary targets of this compound are therefore palladium complexes involved in C-H activation .

Mode of Action

When deprotonated, this compound and pyridyl-amides act as chelating ligands, bearing either a pyridone moiety or an N-acyl substituent that can assist the C-H cleavage . This interaction with its targets leads to changes in the arenes, enabling their C-H activation .

Biochemical Pathways

The biochemical pathways affected by this compound involve the C-H activation of arenes . The compound’s interaction with palladium complexes facilitates the cleavage of crucial bonds in catalytic transformations . The downstream effects of these transformations are yet to be fully understood.

Pharmacokinetics

Peptides, which are polymers of less than 50 amino acids, have unique pharmacokinetic characteristics compared to large proteins or small molecule drugs . They usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives

Result of Action

The result of the action of this compound is the C-H activation of arenes . This activation occurs when the compound, acting as a ligand, binds to palladium complexes . The activated arenes can then undergo further transformations.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s ability to act as a ligand and facilitate C-H activation is dependent on its deprotonated state Therefore, factors such as pH could potentially influence its action, efficacy, and stability

properties

IUPAC Name |

6-amino-5-hydroxypyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c7-5-4(9)2-1-3(8-5)6(10)11/h1-2,9H,(H2,7,8)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGZPPDRBLARLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20488225 |

Source

|

| Record name | 6-Amino-5-hydroxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20488225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61548-53-6 |

Source

|

| Record name | 6-Amino-5-hydroxy-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61548-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-5-hydroxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20488225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride](/img/structure/B1279940.png)

![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B1279944.png)

![Benzo[b]furan-2-carboximidic acid ethyl ester hydrochloride](/img/structure/B1279956.png)